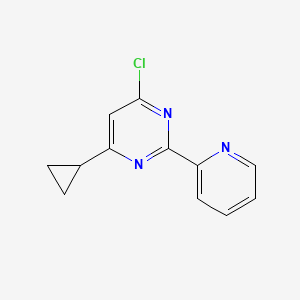![molecular formula C15H12N6OS B13864857 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that combines the structural features of indazole, thienopyrimidine, and carboxamide. This compound is of significant interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its diverse reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized via the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Thieno[3,2-d]pyrimidine Synthesis: The thieno[3,2-d]pyrimidine core can be constructed by the condensation of a thienylamine with a formylated pyrimidine derivative.
Coupling Reaction: The final step involves the coupling of the indazole and thieno[3,2-d]pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the indazole or thieno[3,2-d]pyrimidine rings.
Reduction: Reduced forms of nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pazopanib: A known kinase inhibitor with a similar indazole and pyrimidine structure, used in the treatment of renal cell carcinoma.
Sunitinib: Another kinase inhibitor with structural similarities, used for treating gastrointestinal stromal tumors and renal cell carcinoma.
Sorafenib: A kinase inhibitor with a similar pyrimidine core, used for treating liver, kidney, and thyroid cancers.
Uniqueness
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of indazole and thieno[3,2-d]pyrimidine rings, which may confer distinct binding properties and biological activities compared to other kinase inhibitors. Its unique structure allows for potential selectivity and potency against specific kinase targets, making it a promising candidate for further drug development.
Eigenschaften
Molekularformel |
C15H12N6OS |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H12N6OS/c1-7-9-3-2-8(4-11(9)21-20-7)19-15(22)10-5-23-13-12(10)17-6-18-14(13)16/h2-6H,1H3,(H,19,22)(H,20,21)(H2,16,17,18) |
InChI-Schlüssel |
DBRYGAGFUUQTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NN1)NC(=O)C3=CSC4=C3N=CN=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



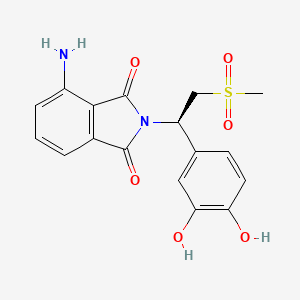

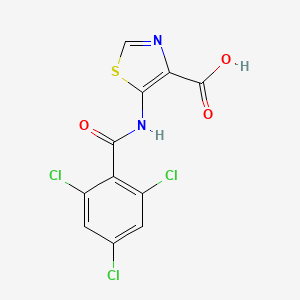
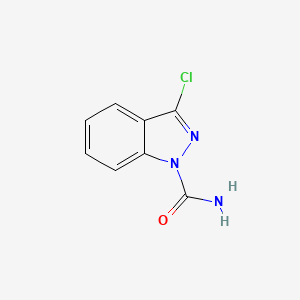
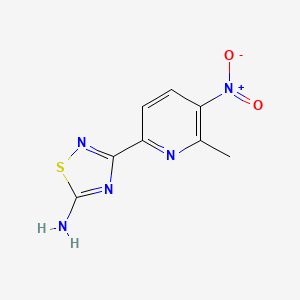
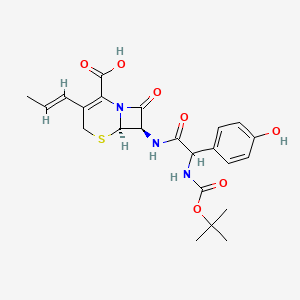
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)

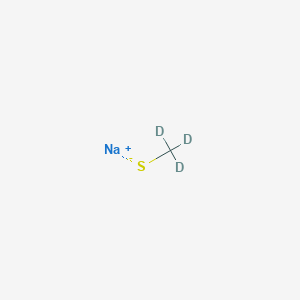
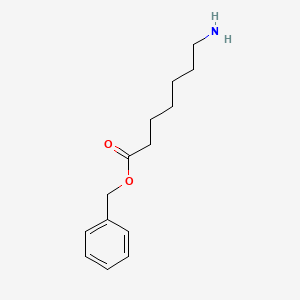
![(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)
